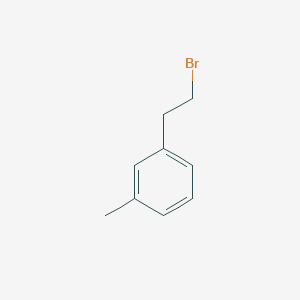

1-(2-Bromoethyl)-3-methylbenzene

Beschreibung

The exact mass of the compound 1-(2-Bromoethyl)-3-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Bromoethyl)-3-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-3-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQJFINZGUXVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341157 | |

| Record name | 1-(2-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16799-08-9 | |

| Record name | 1-(2-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-(2-Bromoethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to 1-(2-Bromoethyl)-3-methylbenzene. The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, is a substituted aromatic compound with the chemical formula C₉H₁₁Br.[1] It serves as a valuable intermediate in the synthesis of various more complex organic molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-(2-Bromoethyl)-3-methylbenzene

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| CAS Number | 16799-08-9 | [1] |

| Appearance | Liquid | - |

| Boiling Point | 101-103 °C at 11 mmHg | - |

| Density | 1.307 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.550 | - |

| InChI | 1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | [1] |

| SMILES | Cc1cccc(CCBr)c1 | - |

Synthesis of 1-(2-Bromoethyl)-3-methylbenzene

The most common and efficient method for the synthesis of 1-(2-Bromoethyl)-3-methylbenzene is through the bromination of the corresponding alcohol, 2-(3-methylphenyl)ethanol (also known as 2-(m-tolyl)ethanol). This reaction can be effectively carried out using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: A workflow diagram illustrating the synthesis of 1-(2-Bromoethyl)-3-methylbenzene.

Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl bromides using PBr₃.

Materials:

-

2-(3-methylphenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-methylphenyl)ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (approximately 0.33 to 0.4 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and add water.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude 1-(2-Bromoethyl)-3-methylbenzene by vacuum distillation.

Spectral Data

The structure of 1-(2-Bromoethyl)-3-methylbenzene can be confirmed by various spectroscopic methods. Key spectral data are summarized in Table 2.

Table 2: Spectral Data for 1-(2-Bromoethyl)-3-methylbenzene

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃) | δ 7.23 (t, J = 7.5 Hz, 1H), 7.10 (d, J = 7.5 Hz, 1H), 7.03 (d, J = 8.6 Hz, 2H), 3.58 (t, J = 7.7 Hz, 2H), 3.15 (t, J = 7.7 Hz, 2H), 2.37 (s, 3H).[2] |

| ¹³C NMR (CDCl₃) | Expected peaks for the aromatic carbons, the methyl carbon, and the two ethyl carbons. Specific shifts can be predicted or found in spectral databases. |

| IR (Infrared) | Characteristic peaks for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching frequency. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 198 and 200 in a roughly 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. |

Purification

Purification of the synthesized 1-(2-Bromoethyl)-3-methylbenzene is crucial to remove unreacted starting materials, reagents, and byproducts.

Purification Workflow

The general workflow for the purification of alkyl bromides synthesized from alcohols is outlined below.

Caption: A step-by-step workflow for the purification of 1-(2-Bromoethyl)-3-methylbenzene.

Detailed Purification Protocol

-

Aqueous Workup: Following the reaction, the crude mixture is typically quenched with water or an ice-water mixture to decompose any remaining brominating reagent. The product is then extracted into an organic solvent such as diethyl ether or dichloromethane.

-

Washing: The organic extract is washed with a dilute aqueous base, such as sodium bicarbonate solution, to remove any acidic byproducts like HBr.[3] A subsequent wash with brine helps to remove residual water.[3]

-

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove dissolved water.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator.

-

Vacuum Distillation: The final purification is achieved by vacuum distillation.[4] This is a standard method for purifying liquid organic compounds, especially those with relatively high boiling points, to prevent decomposition at atmospheric pressure.[5]

Safety Information

1-(2-Bromoethyl)-3-methylbenzene is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of the synthesis and properties of 1-(2-Bromoethyl)-3-methylbenzene. Researchers are encouraged to consult the primary literature for more specific applications and advanced synthetic methodologies.

References

- 1. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]

Characterization of 1-(2-Bromoethyl)-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(2-Bromoethyl)-3-methylbenzene (CAS No: 16799-08-9), a key intermediate in various organic syntheses. This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-bromoethyl)-3-methylbenzene | [1] |

| Synonyms | 3-Methylphenethyl bromide, m-Tolylethyl bromide | [1] |

| CAS Number | 16799-08-9 | [1] |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Boiling Point | Not available (estimated >180 °C) | |

| Density | Not available | |

| Refractive Index | Not available | |

| XLogP3 | 3.3 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1-(2-Bromoethyl)-3-methylbenzene. The following tables summarize the expected and observed spectroscopic data.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 198/200 | Molecular ion peak ([M]+, [M+2]+) due to bromine isotopes (⁷⁹Br/⁸¹Br) |

| 119 | Loss of Br radical |

| 105 | Tropylium ion fragment after benzylic cleavage |

| 91 | Toluene fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure and data from similar compounds. The predicted chemical shifts are relative to tetramethylsilane (TMS) in a CDCl₃ solvent.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H (Position 5) |

| ~7.05 | m | 3H | Ar-H (Positions 2, 4, 6) |

| ~3.55 | t | 2H | -CH₂-Br |

| ~3.15 | t | 2H | Ar-CH₂- |

| ~2.35 | s | 3H | Ar-CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.5 | Ar-C (Quaternary, C-CH₃) |

| ~138.0 | Ar-C (Quaternary, C-CH₂CH₂Br) |

| ~129.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~126.0 | Ar-CH |

| ~39.0 | Ar-CH₂- |

| ~33.0 | -CH₂-Br |

| ~21.5 | Ar-CH₃ |

Experimental Protocols

Synthesis of 1-(2-Bromoethyl)-3-methylbenzene

This protocol describes the synthesis from the corresponding alcohol, 2-(3-methylphenyl)ethanol, using phosphorus tribromide.

Materials:

-

2-(3-methylphenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-methylphenyl)ethanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by slowly pouring the mixture over ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 1-(2-bromoethyl)-3-methylbenzene.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the synthesized product to confirm its identity and purity.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: 50-300 amu.

Procedure:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Inject 1 µL of the sample solution into the GC-MS system.

-

Acquire the data according to the conditions specified above.

-

Analyze the resulting chromatogram for purity and the mass spectrum of the main peak to confirm the identity of 1-(2-bromoethyl)-3-methylbenzene by comparing it with the expected fragmentation pattern.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-(2-Bromoethyl)-3-methylbenzene.

Caption: Workflow for Synthesis and Characterization.

Safety and Handling

1-(2-Bromoethyl)-3-methylbenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Reactivity of 1-(2-Bromoethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1-(2-bromoethyl)-3-methylbenzene. The document details the principal reactions this compound undergoes, including nucleophilic substitution, elimination, and Grignard reagent formation. For each reaction type, theoretical mechanisms, key influencing factors, and detailed experimental protocols for analogous substrates are presented. Quantitative data, where available for structurally similar compounds, is summarized to provide insights into expected yields and reaction efficiencies. Furthermore, this guide explores the potential biological significance of derivatives of 1-(2-bromoethyl)-3-methylbenzene, specifically focusing on the interaction of 3-methylphenethylamine with the dopamine transporter, a key target in neuropharmacology and drug development.

Introduction

1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, is a substituted aromatic alkyl halide. Its chemical structure, featuring a primary bromoalkane attached to a meta-substituted toluene ring, imparts a versatile reactivity profile. The presence of a good leaving group (bromide) on a primary carbon atom makes it a prime candidate for nucleophilic substitution reactions. Concurrently, the potential for elimination reactions to form 3-methylstyrene exists, particularly in the presence of strong, sterically hindered bases. The ability to form a Grignard reagent further extends its synthetic utility, allowing for the formation of new carbon-carbon bonds. Understanding the interplay between these reaction pathways is crucial for its effective application in organic synthesis and the development of novel chemical entities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-(2-bromoethyl)-3-methylbenzene is provided in the table below.[1]

| Property | Value |

| IUPAC Name | 1-(2-bromoethyl)-3-methylbenzene |

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol |

| CAS Number | 16799-08-9 |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Nucleophilic Substitution Reactions

1-(2-Bromoethyl)-3-methylbenzene is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions due to the primary nature of the alkyl halide. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

General Mechanism (SN2)

The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Figure 1: General mechanism of an SN2 reaction.

Factors Influencing SN2 Reactivity

| Factor | Influence on Reaction Rate |

| Nucleophile Strength | Stronger nucleophiles (e.g., CN⁻, I⁻, RS⁻) lead to faster reaction rates. |

| Solvent | Polar aprotic solvents (e.g., DMSO, acetone) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |

| Steric Hindrance | As a primary alkyl halide, 1-(2-bromoethyl)-3-methylbenzene has low steric hindrance at the reaction center, favoring the SN2 pathway. |

| Leaving Group Ability | Bromide is a good leaving group, facilitating the substitution. |

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide, a classic example of an SN2 reaction. While specific to a different substrate, it provides a solid framework for reacting 1-(2-bromoethyl)-3-methylbenzene with an alkoxide.

Reaction: Formation of 1-ethoxy-3-methylphenylethane.

Materials:

-

1-(2-Bromoethyl)-3-methylbenzene

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add 1-(2-bromoethyl)-3-methylbenzene (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Expected Yield: While no specific yield is reported for this exact reaction, Williamson ether syntheses with primary alkyl halides typically proceed with good to excellent yields (70-95%).

Representative Experimental Protocol: Synthesis of 3-Methylphenethyl Cyanide

This protocol outlines the reaction with sodium cyanide to produce a nitrile, a key intermediate in the synthesis of amines and carboxylic acids.

Reaction: Formation of 3-(3-methylphenyl)propanenitrile.

Materials:

-

1-(2-Bromoethyl)-3-methylbenzene

-

Sodium cyanide

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 1-(2-bromoethyl)-3-methylbenzene (1.0 equivalent) in DMSO.

-

Add sodium cyanide (1.2 equivalents) portion-wise to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the nitrile.

Expected Yield: Nucleophilic substitution with cyanide on primary alkyl halides generally provides high yields, often exceeding 80%. For example, the reaction of a substituted benzylic bromide with sodium cyanide in DMSO at 90°C for 2 hours resulted in an 87% yield.[2]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 1-(2-bromoethyl)-3-methylbenzene can undergo an E2 (bimolecular elimination) reaction to form 3-methylstyrene.

General Mechanism (E2)

The E2 reaction is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group.

Figure 2: General mechanism of an E2 reaction.

Factors Influencing E2 Reactivity

| Factor | Influence on Reaction Outcome |

| Base Strength and Steric Hindrance | Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) favor E2 elimination over SN2 substitution.[3][4][5] |

| Temperature | Higher temperatures generally favor elimination reactions over substitution reactions. |

| Solvent | A less polar solvent can favor elimination. |

Representative Experimental Protocol: Synthesis of 3-Methylstyrene

This protocol details the elimination reaction to form the corresponding styrene derivative.

Reaction: Formation of 3-methylstyrene.

Materials:

-

1-(2-Bromoethyl)-3-methylbenzene

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend potassium tert-butoxide (1.5 equivalents) in anhydrous THF.

-

To the stirred suspension, add a solution of 1-(2-bromoethyl)-3-methylbenzene (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours or gently heat to reflux if the reaction is slow, monitoring by TLC.

-

Upon completion, cool the mixture and quench by the slow addition of water.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude 3-methylstyrene by vacuum distillation.

Expected Product Distribution: With a primary alkyl halide and a strong, bulky base, the major product is expected to be the elimination product, 3-methylstyrene. The competing SN2 product, the tert-butyl ether, would be a minor byproduct.

Grignard Reagent Formation and Reactivity

1-(2-Bromoethyl)-3-methylbenzene can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3-methylphenethylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base.

Formation of the Grignard Reagent

Figure 3: Formation of 3-methylphenethylmagnesium bromide.

Reactivity of the Grignard Reagent

The Grignard reagent is highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. A key application is its reaction with carbon dioxide (carboxylation) to form a carboxylic acid.

Representative Experimental Protocol: Carboxylation of 3-Methylphenethylmagnesium Bromide

This protocol describes the formation of the Grignard reagent followed by its reaction with carbon dioxide.

Reaction: Formation of 3-(m-tolyl)propanoic acid.

Materials:

-

1-(2-Bromoethyl)-3-methylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine (crystal)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (aqueous)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

Procedure: Part A: Grignard Reagent Formation

-

Flame-dry a three-necked round-bottom flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In a dropping funnel, prepare a solution of 1-(2-bromoethyl)-3-methylbenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Carboxylation

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush an excess of dry ice.

-

Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Quench the reaction by slowly adding cold aqueous hydrochloric acid until the solution is acidic and all solids have dissolved.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

Recrystallize the product from a suitable solvent system.

Expected Yield: The carboxylation of Grignard reagents is generally a high-yielding reaction, often in the range of 70-90%. A study on mechanochemical Grignard reactions with gaseous CO₂ reported yields of up to 82% for the formation of carboxylic acids from organobromides.[6]

Biological Activity of Derivatives

While 1-(2-bromoethyl)-3-methylbenzene itself is primarily a synthetic intermediate, its derivatives, particularly the corresponding amine, 3-methylphenethylamine, fall into the class of phenethylamines, which are known to have significant biological activity. Many psychotropic and addictive substances share the β-phenethylamine core structure.[6][7][8]

Interaction with the Dopamine Transporter

Derivatives of β-phenethylamine can act as inhibitors of the dopamine transporter (DAT).[6][7][8][9] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which can have various physiological and psychological effects.

A study on the structure-activity relationship of β-phenethylamine derivatives found that compounds with a methyl group on the benzene ring can exhibit potent inhibitory effects on dopamine reuptake.[6][7] This suggests that 3-methylphenethylamine, which can be synthesized from 1-(2-bromoethyl)-3-methylbenzene via nucleophilic substitution with an amine source, is a candidate for DAT inhibition.

Signaling Pathway

The inhibition of dopamine reuptake by a 3-methylphenethylamine derivative would lead to an accumulation of dopamine in the synaptic cleft. This excess dopamine would then be available to bind to and activate postsynaptic dopamine receptors (e.g., D1, D2 receptors), leading to downstream signaling cascades within the postsynaptic neuron.

Figure 4: Dopamine reuptake inhibition by a 3-methylphenethylamine derivative.

Conclusion

1-(2-Bromoethyl)-3-methylbenzene is a versatile reagent in organic synthesis, primarily undergoing SN2, E2, and Grignard reactions. The choice of reagents and reaction conditions dictates the predominant reaction pathway. As a primary alkyl halide, it is particularly well-suited for SN2 reactions with a variety of nucleophiles. The use of strong, bulky bases promotes E2 elimination to form 3-methylstyrene, while reaction with magnesium yields a Grignard reagent capable of forming new carbon-carbon bonds. Furthermore, the potential for its amine derivatives to interact with biological targets such as the dopamine transporter highlights its relevance in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of the reactivity of 1-(2-bromoethyl)-3-methylbenzene, offering valuable insights for researchers and scientists in the chemical and pharmaceutical industries.

References

- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Br (CH3)3 CO K Major Product | Filo [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

1-(2-Bromoethyl)-3-methylbenzene CAS number and identifiers

An In-depth Technical Guide to 1-(2-Bromoethyl)-3-methylbenzene

This technical guide provides comprehensive information on 1-(2-Bromoethyl)-3-methylbenzene, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed data on its identifiers, properties, and synthesis.

Core Identifiers and Properties

1-(2-Bromoethyl)-3-methylbenzene is a substituted aromatic compound with the molecular formula C₉H₁₁Br. It is also known by synonyms such as 3-methylphenethyl bromide.[1]

| Identifier | Value |

| CAS Number | 16799-08-9[1] |

| PubChem CID | 570684[1] |

| IUPAC Name | 1-(2-bromoethyl)-3-methylbenzene[1] |

| Molecular Formula | C₉H₁₁Br[1] |

| Molecular Weight | 199.09 g/mol [1] |

| InChI | InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3[1] |

| InChIKey | STQJFINZGUXVEX-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=CC=C1)CCBr[1] |

| European Community (EC) Number | 628-031-0[1] |

| DSSTox Substance ID | DTXSID50341157[1] |

| Purity | Typically available at 95-96% purity.[1] |

| Storage | Recommended storage temperature is 2-8°C. |

| Monoisotopic Mass | 198.00441 Da[1] |

Experimental Protocols

While specific experimental protocols for the synthesis of 1-(2-Bromoethyl)-3-methylbenzene are not extensively detailed in the provided search results, a plausible and common synthetic route can be inferred from standard organic chemistry principles and the synthesis of analogous compounds like (2-bromoethyl)benzene.[2] The synthesis would likely involve the bromination of 2-(3-methylphenyl)ethanol.

Hypothetical Synthesis of 1-(2-Bromoethyl)-3-methylbenzene from 2-(3-methylphenyl)ethanol:

Materials:

-

2-(3-methylphenyl)ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Calcium Chloride (CaCl₂)

-

Distilled water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool 1 mole of 2-(3-methylphenyl)ethanol in an ice bath.

-

Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring.

-

Following the addition of sulfuric acid, add 1.25 moles of 48% hydrobromic acid.

-

Heat the mixture to reflux and maintain for approximately 6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Perform a steam distillation on the reaction mixture.

-

Separate the organic layer containing the crude 1-(2-Bromoethyl)-3-methylbenzene using a separatory funnel.

-

Wash the organic layer sequentially with cold concentrated sulfuric acid (to remove any ether byproducts), water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and purify the crude product by vacuum distillation to obtain pure 1-(2-Bromoethyl)-3-methylbenzene.

Logical Relationship: Synthesis Pathway

The following diagram illustrates the proposed synthesis of 1-(2-Bromoethyl)-3-methylbenzene from 2-(3-methylphenyl)ethanol.

Caption: Proposed synthesis of 1-(2-Bromoethyl)-3-methylbenzene.

References

physical and chemical properties of 1-(2-Bromoethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, is an organobromine compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to a toluene backbone, makes it a versatile building block for the introduction of the 3-methylphenethyl moiety into more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and discusses its potential applications, particularly in the realm of pharmaceutical development. While its direct interaction with specific biological signaling pathways is not extensively documented in publicly available literature, its utility as a precursor for pharmacologically active compounds is noteworthy.

Core Physical and Chemical Properties

The fundamental properties of 1-(2-Bromoethyl)-3-methylbenzene are summarized in the table below, providing a clear reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-bromoethyl)-3-methylbenzene | [1] |

| Synonyms | 3-methylphenethyl bromide, Toluene, m-(2-bromoethyl)- | [1] |

| CAS Number | 16799-08-9 | [1] |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | Not specified; likely a liquid at room temperature | |

| Boiling Point | Data not available for this specific isomer. The related compound (2-Bromoethyl)benzene has a boiling point of 220-221 °C. | |

| Density | Data not available for this specific isomer. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.23 (t, J = 7.5 Hz, 1 H), 7.10 (d, J = 7.5 Hz, 1 H), 7.03 (d, J = 8.6 Hz, 2 H), 3.58 (t, J = 7.7 Hz, 2 H), 3.15 (t, J = 7.7 Hz, 2H), 2.37 (s, 3 H) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-(2-Bromoethyl)-3-methylbenzene.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic and adjacent methylene protons of the ethyl chain, and the methyl group protons. The reported chemical shifts are consistent with the compound's structure.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as C=C stretching of the benzene ring. The C-Br stretching frequency is typically observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed.

Experimental Protocols

Synthesis of 1-(2-Bromoethyl)-3-methylbenzene from 2-(3-methylphenyl)ethanol

This procedure is adapted from a general method for the synthesis of bromoalkanes from alcohols.

Materials:

-

2-(3-methylphenyl)ethanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

Procedure:

-

Dissolve 2-(3-methylphenyl)ethanol (1 equivalent) and carbon tetrabromide (1.1 equivalents) in dichloromethane.[2]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (1.1 equivalents) in portions to the stirred mixture.[2]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.[2]

-

Add petroleum ether to the residue to precipitate triphenylphosphine oxide.[2]

-

Filter the mixture and wash the solid with petroleum ether.[2]

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.[2]

Purification

The crude 1-(2-Bromoethyl)-3-methylbenzene can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate.[2]

Chemical Reactivity and Applications in Drug Development

As a primary alkyl halide, 1-(2-Bromoethyl)-3-methylbenzene is a versatile substrate for various nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to introduce the 3-methylphenethyl group into other molecules. This reactivity is fundamental to its application as a building block in multi-step organic syntheses.

-

Grignard Reaction: It can be used to prepare the corresponding Grignard reagent, 3-methylphenylethylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile used for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.

While specific applications of 1-(2-Bromoethyl)-3-methylbenzene in drug development are not widely reported, the closely related compound, (2-bromoethyl)benzene, is a known precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] It is utilized in the production of certain antidepressants, antihistamines, and beta-blockers.[4] Furthermore, it serves as a key intermediate in the synthesis of antimicrobial agents, such as β-peptidomimetics.[5] Given the structural similarity, 1-(2-Bromoethyl)-3-methylbenzene holds potential as a valuable intermediate for creating novel drug candidates with modified pharmacokinetic and pharmacodynamic profiles.

Signaling Pathways and Biological Activity

Currently, there is no publicly available research that directly implicates 1-(2-Bromoethyl)-3-methylbenzene in specific biological signaling pathways. Its primary role in a biological context is expected to be as a synthetic intermediate for the creation of more complex, biologically active molecules. The biological activity of any resulting compound would be determined by the overall structure and its interaction with specific biological targets.

Mandatory Visualizations

Caption: Workflow for the synthesis of 1-(2-Bromoethyl)-3-methylbenzene.

Safety and Handling

1-(2-Bromoethyl)-3-methylbenzene is classified as a hazardous substance. The aggregated GHS classification indicates the following hazards:[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[1]

References

- 1. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CAS#:1250172-40-7 | 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene | Chemsrc [chemsrc.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-bromoethyl)-3-methylbenzene, a key intermediate in organic synthesis. The document details its chemical properties, provides an experimental protocol for its synthesis, and illustrates a relevant synthetic pathway.

Chemical Identity and Properties

The compound with the structure 1-(2-Bromoethyl)-3-methylbenzene has the officially recognized IUPAC name of 1-(2-bromoethyl)-3-methylbenzene [1]. It is also known by other synonyms such as 3-methylphenethyl bromide[1].

A summary of the key physicochemical properties of 1-(2-bromoethyl)-3-methylbenzene is presented in the table below. This data is crucial for its application in experimental settings, particularly for reaction setup and purification processes.

| Property | Value | Source |

| IUPAC Name | 1-(2-bromoethyl)-3-methylbenzene | [1] |

| Molecular Formula | C₉H₁₁Br | [1][2] |

| Molecular Weight | 199.09 g/mol | [1][2] |

| Exact Mass | 198.00441 Da | [1] |

| CAS Number | 16799-08-9 | [1][2] |

| InChIKey | STQJFINZGUXVEX-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=CC=C1)CCBr | [1] |

Synthesis of 1-(2-Bromoethyl)-3-methylbenzene

The synthesis of 1-(2-bromoethyl)-3-methylbenzene can be achieved through the bromination of 2-(3-methylphenyl)ethanol. The following protocol is a representative method.

This procedure is adapted from a general method for the preparation of (2-bromoethyl)benzene[3].

Materials:

-

2-(3-methylphenyl)ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

48% Hydrobromic acid (HBr)

-

Sodium bicarbonate (NaHCO₃) solution

-

Calcium chloride (CaCl₂), anhydrous

-

Distilled water

-

Ice bath

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cool 1 mole of 2-(3-methylphenyl)ethanol in an ice bath.

-

Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring, ensuring the temperature is kept low.

-

To this mixture, add 1.25 moles of 48% hydrobromic acid.

-

Remove the flask from the ice bath and heat the mixture to reflux for 6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

The crude product is then purified by steam distillation.

-

Transfer the distillate to a separatory funnel. The organic layer containing 1-(2-bromoethyl)-3-methylbenzene is separated.

-

Wash the organic layer twice with an equal volume of cold, concentrated sulfuric acid to remove any ether byproducts.

-

Subsequently, wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

The final product is obtained by distillation.

Applications in Organic Synthesis

1-(2-Bromoethyl)-3-methylbenzene is a valuable reagent in the synthesis of more complex molecules, particularly in the formation of ethers and in carbon-carbon bond-forming reactions.

A notable application of 1-(2-bromoethyl)-3-methylbenzene is in the Williamson ether synthesis, where it acts as an electrophile. For instance, it can be reacted with a phenoxide to form a substituted ether[4][5].

The following diagram illustrates the generalized workflow for the Williamson ether synthesis using 1-(2-bromoethyl)-3-methylbenzene.

Caption: A flowchart of the Williamson ether synthesis.

1-(2-Bromoethyl)-3-methylbenzene can also serve as a building block in the synthesis of potentially bioactive compounds. For example, it has been used as a reactant in the synthesis of β-peptidomimetics, which are of interest for their potential antimicrobial properties[6].

The logical relationship for the synthesis of a key intermediate for β-peptidomimetics is shown below.

Caption: Synthesis pathway to a β-peptidomimetic precursor.

References

- 1. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. prepchem.com [prepchem.com]

- 4. Solved Williamson Ether Synthesis Post-Lab Questions: | Chegg.com [chegg.com]

- 5. Solved What product would form if | Chegg.com [chegg.com]

- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)-3-methylbenzene: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethyl)-3-methylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromoethyl group attached to a substituted benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and spectral characteristics of 1-(2-Bromoethyl)-3-methylbenzene. Detailed, representative experimental protocols for its synthesis and characterization are presented, along with an exploration of its potential applications in drug development based on its chemical reactivity.

Molecular Structure and Chemical Identity

1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, possesses a straightforward yet synthetically valuable molecular architecture. The structure consists of a benzene ring substituted at the 1- and 3-positions with a 2-bromoethyl group and a methyl group, respectively.

Molecular Formula: C₉H₁₁Br[1]

Molecular Weight: 199.09 g/mol [1]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 16799-08-9[1] |

| IUPAC Name | 1-(2-bromoethyl)-3-methylbenzene[1] |

| InChI | InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3[1] |

| InChIKey | STQJFINZGUXVEX-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=CC=C1)CCBr[1] |

| Synonyms | 3-Methylphenethyl bromide, Toluene, m-(2-bromoethyl)-[1] |

Physicochemical Properties

While extensive experimental data for 1-(2-Bromoethyl)-3-methylbenzene is not widely published, the following table summarizes its computed properties, providing valuable insights for experimental design and application.

| Property | Value | Source |

| Molecular Weight | 199.09 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 198.00441 Da | PubChem[1] |

| Monoisotopic Mass | 198.00441 Da | PubChem[1] |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-(2-Bromoethyl)-3-methylbenzene is expected to show distinct signals for the aromatic protons, the benzylic and brominated methylene protons, and the methyl protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-6.90 | m | 4H | Ar-H |

| ~3.55 | t | 2H | -CH₂-Br |

| ~3.10 | t | 2H | Ar-CH₂- |

| ~2.30 | s | 3H | Ar-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~138.5 | Ar-C (quaternary, C-CH₃) |

| ~138.0 | Ar-C (quaternary, C-CH₂CH₂Br) |

| ~129.5 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~39.0 | Ar-CH₂- |

| ~33.0 | -CH₂-Br |

| ~21.5 | Ar-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 800-700 | Strong | C-H out-of-plane bend (aromatic) |

| 690-550 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks of nearly equal intensity).

Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 198/200 | ~1:1 | [M]⁺ (Molecular ion) |

| 119 | High | [M - Br]⁺ |

| 105 | High | [C₈H₉]⁺ (tropylium ion rearrangement) |

| 91 | Moderate | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

Synthesis of 1-(2-Bromoethyl)-3-methylbenzene

A representative synthetic protocol for 1-(2-bromoethyl)-3-methylbenzene can be adapted from the synthesis of the closely related (2-bromoethyl)benzene from 2-phenylethanol. The starting material for this synthesis would be 2-(3-methylphenyl)ethanol.

Reaction Scheme:

References

An In-depth Technical Guide to the Spectral Data of 1-(2-Bromoethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide. The information is curated for researchers, scientists, and professionals in drug development who require detailed spectral information for compound identification, characterization, and as a reference in synthetic chemistry. This document presents available mass spectrometry and infrared spectroscopy data, outlines a plausible synthetic route, and details generalized experimental protocols for spectral analysis.

Introduction

1-(2-Bromoethyl)-3-methylbenzene (CAS No. 16799-08-9) is an aromatic bromoalkane with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol .[1] Its structure, featuring a bromoethyl group attached to a toluene scaffold, makes it a useful intermediate in organic synthesis, particularly in the construction of more complex molecules through reactions such as Williamson ether synthesis. Accurate spectral data is paramount for confirming the identity and purity of this compound in any research or development setting.

Synthesis Protocol

While a specific detailed experimental protocol for the synthesis of 1-(2-Bromoethyl)-3-methylbenzene was not found in the searched literature, a reliable method can be adapted from the synthesis of the closely related compound, (2-bromoethyl)benzene, from 2-phenylethanol. The analogous starting material would be 2-(3-methylphenyl)ethanol.

Reaction Scheme:

Procedure:

-

To one mole of 2-(3-methylphenyl)ethanol, with cooling, add 0.5 moles of concentrated sulfuric acid, followed by the dropwise addition of 1.25 moles of 48% hydrobromic acid.

-

The resulting mixture is heated to reflux and maintained for 6 hours.

-

After reflux, the product is isolated via steam distillation.

-

The collected organic layer, containing crude 1-(2-bromoethyl)-3-methylbenzene, is separated.

-

To remove any ether by-product, the crude product is washed twice with a small volume of cold, concentrated sulfuric acid or hydrochloric acid.

-

The organic layer is then washed sequentially with water, sodium bicarbonate solution (to neutralize any remaining acid), and again with water.

-

The product is dried over anhydrous calcium chloride.

-

Final purification is achieved by vacuum distillation to yield pure 1-(2-bromoethyl)-3-methylbenzene.

Spectral Data

The following sections provide available quantitative spectral data for 1-(2-Bromoethyl)-3-methylbenzene.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Value | Source |

| Molecular Ion (M+) | m/z 198/200 (due to ⁷⁹Br/⁸¹Br isotopes) | Predicted |

| Monoisotopic Mass | 198.00441 Da | [1] |

| Major Fragments (m/z) | 119, 105 | [1] |

Interpretation of Fragmentation: The mass spectrum of 1-(2-Bromoethyl)-3-methylbenzene is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in peaks at m/z 198 and 200. The major fragment at m/z 119 likely corresponds to the loss of the bromoethyl side chain, resulting in the tolyl cation. The base peak is often observed at m/z 105, which can be attributed to the tropylium ion formed after benzylic cleavage and rearrangement, a common fragmentation pathway for alkylbenzenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The data is typically obtained using Fourier Transform Infrared (FTIR) spectroscopy.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | sp³ C-H stretch (from ethyl and methyl groups) |

| 1600-1585, 1500-1400 | Medium-Strong | C=C stretching in the aromatic ring |

| 900-675 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| ~700-500 | Medium-Strong | C-Br stretch |

Note: The table represents expected characteristic absorption bands based on the structure of 1-(2-Bromoethyl)-3-methylbenzene and general IR correlation tables. A reference spectrum is available on SpectraBase.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, for 1-(2-Bromoethyl)-3-methylbenzene were not available in the searched public-domain databases. However, predicted spectral features are outlined below based on the molecular structure.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (4H): Expected to appear in the range of δ 7.0-7.3 ppm. The splitting pattern will be complex due to the meta-substitution.

-

Methylene Protons (-CH₂-Br, 2H): A triplet is expected around δ 3.5-3.8 ppm, deshielded by the adjacent bromine atom.

-

Methylene Protons (Ar-CH₂-, 2H): A triplet is expected around δ 3.0-3.3 ppm.

-

Methyl Protons (-CH₃, 3H): A singlet is expected around δ 2.3 ppm.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (6C): Expected in the δ 125-140 ppm region. The presence of the methyl and bromoethyl substituents will result in six distinct signals.

-

Methylene Carbon (-CH₂-Br): Expected around δ 30-40 ppm.

-

Methylene Carbon (Ar-CH₂-): Expected around δ 35-45 ppm.

-

Methyl Carbon (-CH₃): Expected around δ 21 ppm.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 1-(2-Bromoethyl)-3-methylbenzene is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS) is suitable.

-

Oven Program: A temperature gradient is used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time, and the mass spectrum of the corresponding peak is used for compound identification by comparing it to spectral libraries and analyzing the fragmentation pattern.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As 1-(2-Bromoethyl)-3-methylbenzene is a liquid at room temperature, it can be analyzed as a neat liquid. A thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier Transform Infrared Spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean KBr/NaCl plates is recorded.

-

The sample is placed in the spectrometer, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are correlated with the vibrations of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 1-(2-Bromoethyl)-3-methylbenzene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through shimming.

-

A standard one-pulse experiment is performed.

-

Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., using a broadband decoupler) is typically performed to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values (for ¹H NMR) are analyzed to elucidate the structure of the molecule.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow from the chemical compound to its various spectral analyses.

Caption: Workflow of Spectroscopic Analysis.

References

safety and handling precautions for 1-(2-Bromoethyl)-3-methylbenzene

An In-depth Technical Guide on the Safety and Handling of 1-(2-Bromoethyl)-3-methylbenzene

This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 1-(2-Bromoethyl)-3-methylbenzene. It is intended for researchers, scientists, and drug development professionals who may handle this chemical in a laboratory setting. The information is compiled from safety data sheets and chemical databases to ensure adherence to established safety standards.

Chemical Identification and Physical Properties

1-(2-Bromoethyl)-3-methylbenzene is an aromatic halogenated compound. Accurate identification and knowledge of its physical properties are fundamental to its safe handling.

Table 1: Chemical Identifiers for 1-(2-Bromoethyl)-3-methylbenzene

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2-bromoethyl)-3-methylbenzene[1] |

| CAS Number | 16799-08-9[1] |

| Molecular Formula | C₉H₁₁Br[1] |

| Molecular Weight | 199.09 g/mol [1] |

| Synonyms | 3-Methylphenethyl bromide |

Table 2: Physical and Chemical Properties Note: Detailed experimental data for 1-(2-Bromoethyl)-3-methylbenzene is limited. The data below for the related isomer (2-Bromoethyl)benzene (CAS 103-63-9) is provided for reference and should be used with caution.

| Property | Value (for (2-Bromoethyl)benzene) |

| Appearance | Clear, colorless to light yellow liquid[2] |

| Boiling Point | 220 - 221 °C[2] |

| Flash Point | 89 °C (Combustible)[2] |

| Density | 1.350 g/cm³[2] |

| Solubility | Insoluble in water.[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. Understanding its specific risks is crucial for implementing appropriate safety measures.

Table 3: GHS Hazard Classification for 1-(2-Bromoethyl)-3-methylbenzene

| Classification | Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3] |

| Signal Word | - | Warning[1] |

Experimental Protocols for Safe Handling

A standardized protocol is essential to minimize exposure and prevent accidents. The following procedures should be adopted when working with 1-(2-Bromoethyl)-3-methylbenzene.

Engineering Controls

-

Ventilation: Always handle this chemical in a certified chemical fume hood to minimize inhalation of vapors.[4]

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that meet NIOSH or EN 166 standards. A face shield is recommended if there is a splash hazard.[6]

-

Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[6]

Handling and Storage Protocol

-

Handling:

-

Before starting work, review the Safety Data Sheet (SDS).

-

Keep the container tightly closed when not in use.[3]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[3][5]

-

Ground/bond the container and receiving equipment to prevent static discharge.[8]

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

-

Storage:

Waste Disposal

-

Dispose of waste chemical and contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.

-

All disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Table 4: First-Aid Measures for Exposure

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][9] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation persists, get medical advice.[3][9] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3] |

| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. Do NOT induce vomiting. |

Spill Response

-

Evacuate all non-essential personnel from the spill area.[8]

-

Ensure adequate ventilation and eliminate all ignition sources.[3][5]

-

Wear appropriate PPE, including respiratory protection if necessary.[6]

-

Contain the spill using an inert, non-combustible absorbent material (e.g., sand, Chemizorb®).[3]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[8]

-

Clean the spill area thoroughly.

-

Do not allow the spilled material to enter drains or waterways.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][10]

-

Specific Hazards: The compound is combustible. Vapors are heavier than air and may travel to an ignition source.[3] Hazardous combustion products include carbon oxides and hydrogen bromide gas.[3] Containers may explode when heated.[5]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Safety Workflows

The following diagrams illustrate key safety and emergency workflows for handling 1-(2-Bromoethyl)-3-methylbenzene.

Caption: General workflow for safely handling 1-(2-Bromoethyl)-3-methylbenzene in a laboratory setting.

Caption: Decision workflow for first aid response following an exposure event.

Caption: Step-by-step protocol for responding to a chemical spill.

References

- 1. 1-(2-Bromoethyl)-3-methylbenzene | C9H11Br | CID 570684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 5. fishersci.com [fishersci.com]

- 6. ehs.providence.edu [ehs.providence.edu]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. nj.gov [nj.gov]

Commercial Availability and Synthetic Utility of 1-(2-Bromoethyl)-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, is a substituted aromatic alkyl halide with the CAS number 16799-08-9.[1][2] Its chemical structure, featuring a reactive bromoethyl group attached to a toluene backbone, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of 1-(2-Bromoethyl)-3-methylbenzene, with a focus on its potential utility in pharmaceutical research and development. While direct studies on the biological activity of this specific compound are limited, its role as a precursor to various biologically active molecules, particularly substituted phenethylamines, will be explored.

Commercial Availability

1-(2-Bromoethyl)-3-methylbenzene is commercially available from a number of chemical suppliers. The purity of the commercially available compound is typically reported to be around 96%. Researchers can acquire this chemical for laboratory and developmental purposes through these vendors.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 1-(2-Bromoethyl)-3-methylbenzene is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 16799-08-9 | [1][2] |

| Molecular Formula | C₉H₁₁Br | [1][2] |

| Molecular Weight | 199.09 g/mol | [1][2] |

| Appearance | Liquid | |

| Density | 1.307 g/mL at 25 °C | |

| Boiling Point | 101-103 °C at 11 mmHg | |

| Refractive Index | n20/D 1.550 | |

| Flash Point | 109.4 °C (228.9 °F) |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-Bromoethyl)-3-methylbenzene is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be used when handling this compound. It is designated as a warning signal word.[2]

Synthetic Applications and Experimental Protocols

The primary utility of 1-(2-Bromoethyl)-3-methylbenzene in a research and development setting lies in its function as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of the 3-methylphenethyl moiety onto various nucleophiles.

General Reactivity

The reactivity of 1-(2-Bromoethyl)-3-methylbenzene is analogous to its unsubstituted counterpart, (2-bromoethyl)benzene. It readily undergoes reactions with nucleophiles such as amines, alkoxides, and thiolates to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are fundamental in the synthesis of more complex molecules.

Williamson Ether Synthesis

While a specific detailed protocol for 1-(2-Bromoethyl)-3-methylbenzene was not found in the reviewed literature, its potential use in a Williamson ether synthesis has been suggested. This reaction would involve the reaction of a phenoxide with 1-(2-Bromoethyl)-3-methylbenzene to form a diaryl ether.

Hypothetical Experimental Workflow: Williamson Ether Synthesis

The following diagram illustrates a generalized workflow for a Williamson ether synthesis, which could be adapted for use with 1-(2-Bromoethyl)-3-methylbenzene.

References

Methodological & Application

Application Notes: 1-(2-Bromoethyl)-3-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methylphenethyl bromide, is a versatile building block in organic synthesis. Its structure, featuring a primary alkyl bromide attached to a toluyl group, makes it an excellent substrate for a variety of transformations. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, and the alkyl chain can be incorporated into larger molecules through carbon-carbon bond-forming reactions. These notes provide an overview of its key applications, including detailed experimental protocols and reaction parameters.

Key Applications & Protocols

The primary applications of 1-(2-Bromoethyl)-3-methylbenzene involve its use as an electrophile in substitution reactions and as a precursor for organometallic reagents.

Nucleophilic Substitution Reactions

The most common application of 1-(2-Bromoethyl)-3-methylbenzene is in SN2 reactions, where the bromide is displaced by a variety of nucleophiles. This pathway is central to the synthesis of ethers, amines, azides, and nitriles.

1-(2-Bromoethyl)-3-methylbenzene can react with alkoxides or phenoxides to form ethers. This reaction is a classic example of the Williamson ether synthesis. For instance, its reaction with phenol in the presence of a base yields 1-methoxy-3-(2-phenoxyethyl)benzene.

Generalized Experimental Protocol: Synthesis of 1-(3-Methylphenethoxy)benzene

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution and stir until the phenol is completely deprotonated to form the phenoxide.

-

Addition of Alkyl Halide: Slowly add 1-(2-Bromoethyl)-3-methylbenzene (1.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 50-100 °C and stir for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-